molecular formula C13H24N2O4 B1344132 Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate CAS No. 209667-59-4

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Cat. No.: B1344132
CAS No.: 209667-59-4
M. Wt: 272.34 g/mol
InChI Key: BWRNREIEPIQCOI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate typically involves the reaction of N-Boc piperazine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in acetonitrile at 0°C, followed by stirring at room temperature for several hours . The product is then purified through standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate undergoes various chemical reactions, including nucleophilic substitution and esterification. Common reagents used in these reactions include bases like triethylamine and solvents such as tetrahydrofuran . The major products formed from these reactions are typically ester derivatives and other functionalized piperazine compounds .

Properties

IUPAC Name

tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-5-18-11(16)10-14-6-8-15(9-7-14)12(17)19-13(2,3)4/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRNREIEPIQCOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624743
Record name tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209667-59-4
Record name tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-(Ethoxycarbonylmethyl)-piperazine (5.00 g, 29.0 mmol) is dissolved in 35 mL of 50% aqueous dioxane. Triethylamine (4.41 g, 43.5 mmol) is added followed by 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (7.86 g, 31.9 mmol). The reaction is stirred for 14.5 hours at ambient temperature, then poured onto water and extracted with ethyl acetate (2×100 mL). The combined organic extracts are washed with water (3×100 mL), brine, dried over MgSO4, filtered, and concentrated in vacuo. The residue is purified via silica gel chromatography with gradient elution (20%→50% ethyl acetate in hexanes) affording the desired product as an oil. CIMS: MH+ 273.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
4.41 g
Type
reactant
Reaction Step Two
Quantity
7.86 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Piperazine-1-carboxylic acid tert-butyl ester (2.62 g, 14 mmol), cesium carbonate (5 g, 15 mmol) and ethyl bromoacetate (1.56 ml, 14 mmol) was stirred at room temperature for 1 h. The mixture was partitioned between water (200 ml) and diethyl ether (2×100 ml). The combined organic phases were dried over magnesium sulphate and concentrated to give a yellow oil which crystallised to give 4-ethoxycarbonylmethyl-piperazine-1-carboxylic acid tert-butyl ester as a pale yellow solid (2.6 g)
Quantity
2.62 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.56 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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